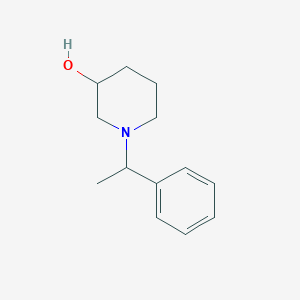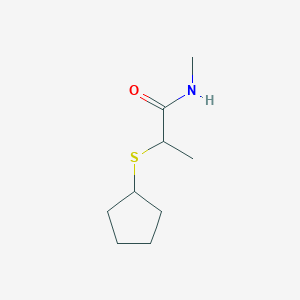
1-(1-Phenylethyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethyl)piperidin-3-ol, also known as PEPO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. PEPO has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a variety of fields.
作用机制
1-(1-Phenylethyl)piperidin-3-ol is thought to exert its effects through its interaction with the dopamine and norepinephrine systems. Specifically, it has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, it has been found to inhibit the reuptake of norepinephrine, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-Phenylethyl)piperidin-3-ol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine and norepinephrine systems, it has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
实验室实验的优点和局限性
1-(1-Phenylethyl)piperidin-3-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been found to have a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of 1-(1-Phenylethyl)piperidin-3-ol in research. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
未来方向
There are several future directions for research on 1-(1-Phenylethyl)piperidin-3-ol. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol and its effects on the dopamine and norepinephrine systems. Other potential areas of research include the development of new antioxidants and the use of 1-(1-Phenylethyl)piperidin-3-ol in the treatment of conditions associated with oxidative stress. Overall, 1-(1-Phenylethyl)piperidin-3-ol is a promising compound for further research in a variety of fields.
合成方法
1-(1-Phenylethyl)piperidin-3-ol can be synthesized through a multi-step process involving the reaction of piperidine with phenethyl bromide, followed by reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce 1-(1-Phenylethyl)piperidin-3-ol in both small and large quantities.
科学研究应用
1-(1-Phenylethyl)piperidin-3-ol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders. 1-(1-Phenylethyl)piperidin-3-ol has been found to have a modulatory effect on the dopamine and norepinephrine systems, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of conditions such as depression and anxiety.
属性
IUPAC Name |
1-(1-phenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYBUKJXSWDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)